molecular formula C22H21F4N3O3 B2461365 N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1235107-35-3

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2461365
CAS No.: 1235107-35-3
M. Wt: 451.422
InChI Key: KQJJZYKDCOZODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide features a piperidine core substituted with a 2-fluorobenzoyl group at the 1-position and an ethanediamide linker bridging the 4-methylpiperidine moiety to a 3-(trifluoromethyl)phenyl group. This structure combines key pharmacophores, including fluorinated aromatic rings and a piperidine scaffold, which are commonly associated with bioactivity in kinase inhibition and receptor modulation .

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N3O3/c23-18-7-2-1-6-17(18)21(32)29-10-8-14(9-11-29)13-27-19(30)20(31)28-16-5-3-4-15(12-16)22(24,25)26/h1-7,12,14H,8-11,13H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJJZYKDCOZODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with piperidine to form 1-(2-fluorobenzoyl)piperidine. This intermediate is then reacted with oxalyl chloride and 3-(trifluoromethyl)aniline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide exhibits significant pharmacological properties:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission and other physiological processes.
  • Enzyme Inhibition : It has shown potential to inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Anticancer Properties

A study evaluated the anticancer activity of derivatives similar to this compound against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that some compounds exhibited moderate to potent activity compared to established chemotherapeutics like doxorubicin .

Antifungal Activity

In another study focusing on related amide compounds, several derivatives demonstrated promising antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were comparable to or better than traditional antifungal agents, suggesting potential applications in agricultural settings .

Applications in Drug Development

Given its structural characteristics and biological activities, this compound is being explored for:

  • Anticancer Therapeutics : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
  • Antifungal Agents : The compound's efficacy against fungal pathogens suggests potential use in treating fungal infections in both medical and agricultural contexts.

Summary of Key Findings

Application AreaFindings
Anticancer ActivityModerate to potent effects against various cancer cell lines; further research warranted.
Antifungal ActivityEffective against several fungal pathogens; potential for agricultural applications.
Enzyme InhibitionPotential to alter metabolic pathways; implications for various therapeutic areas.

Mechanism of Action

The mechanism of action of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]oxalamide ()

  • Key Differences :
    • Replaces the 2-fluorobenzoyl group with a 2-(methylthio)phenyl substituent.
    • The 3-(trifluoromethyl)phenyl group in the target compound is substituted with a 4-(trifluoromethoxy)phenyl group.
  • Impact: The methylthio group may enhance lipophilicity compared to the electron-withdrawing fluorine in the target compound. Trifluoromethoxy vs.

N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide ()

  • Key Differences :
    • Substitutes the 2-fluorobenzoyl group with a 4-fluorophenylcarbamoyl moiety.
    • The 3-(trifluoromethyl)phenyl group is replaced by a 2-chlorobenzyl group.

Benzamide Derivatives with Piperidine/Piperazine Linkers

3-(4-(2-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide (, Compound 8)

  • Key Differences :
    • Utilizes a piperazine ring instead of piperidine.
    • Incorporates a 2-fluorobenzoyl group but links it to a benzamide scaffold rather than ethanediamide.
  • Impact :
    • Piperazine’s additional nitrogen may alter solubility and basicity.
    • The benzamide linker vs. ethanediamide affects conformational flexibility and hydrogen-bonding capacity .

N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (, Compound 7k)

  • Key Differences :
    • Features a piperazine-pentanamide chain instead of a piperidine-ethanediamide structure.
    • Includes a pyridinylphenyl group absent in the target compound.
  • Impact :
    • The elongated pentanamide chain may improve membrane permeability but reduce target specificity .

Key Observations:

  • Yield Variability : Piperidine-based compounds (e.g., 8a in ) show higher yields (64.2%) compared to piperazine derivatives (e.g., 23% in ), likely due to steric and electronic effects during synthesis .
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl) correlates with lower yields in urea-linked compounds (e.g., 14a at 35.2%) .

Biological Activity

N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a piperidine ring, a fluorobenzoyl group, and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is C21H23F3N2O2C_{21}H_{23}F_{3}N_{2}O_{2}, and it possesses unique characteristics that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for the compound were reported as follows:

Compound Target Strain MIC (μM)
This compoundS. aureus25.9
MRSA12.9

These results indicate that the compound exhibits both bacteriostatic and bactericidal properties, as demonstrated by the ratio of minimum bactericidal concentration (MBC) to MIC being less than 4, confirming its potential as an effective antimicrobial agent .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within bacterial cells. It is hypothesized that the compound binds to critical enzymes or receptors involved in bacterial growth and replication, disrupting normal cellular processes and leading to cell death.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine ring and phenyl groups have been shown to significantly influence antimicrobial efficacy. For instance, compounds with trifluoromethyl groups demonstrated enhanced activity compared to their non-fluorinated counterparts .

Case Studies

  • Study on Antimicrobial Efficacy :
    In a comparative study evaluating various derivatives of the compound, those with trifluoromethyl substitutions consistently showed improved activity against MRSA. The study concluded that the presence of electron-withdrawing groups enhances the lipophilicity and membrane permeability of these compounds, facilitating better interaction with bacterial targets .
  • In Vivo Efficacy :
    Additional research focused on in vivo models demonstrated that the compound effectively reduced bacterial load in infected tissues when administered at therapeutic doses, suggesting its potential for clinical applications in treating resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.